molecular formula C24H24N4O6S B14122318 ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate

ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate

Cat. No.: B14122318
M. Wt: 496.5 g/mol
InChI Key: SQDOKPGHKYQJDD-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a quinazolinone core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone structure.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and piperazine ring are key structural features that enable these interactions. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical properties and biological activities.

Properties

Molecular Formula

C24H24N4O6S

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 4-[4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H24N4O6S/c1-2-32-24(31)27-9-7-26(8-10-27)21(29)16-5-3-15(4-6-16)13-28-22(30)17-11-19-20(34-14-33-19)12-18(17)25-23(28)35/h3-6,11-12H,2,7-10,13-14H2,1H3,(H,25,35)

InChI Key

SQDOKPGHKYQJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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